Cas no 1805541-48-3 (6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid)

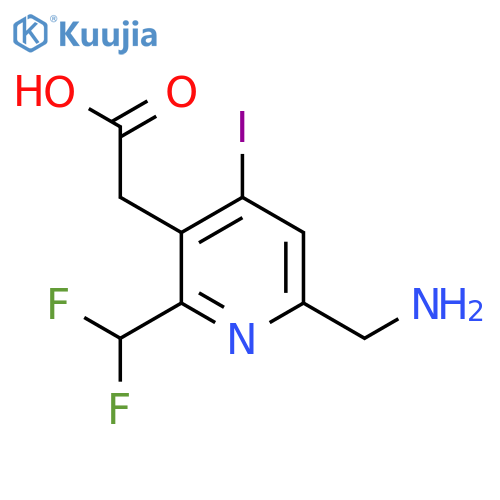

1805541-48-3 structure

商品名:6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid

CAS番号:1805541-48-3

MF:C9H9F2IN2O2

メガワット:342.081241369247

CID:4893390

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid

-

- インチ: 1S/C9H9F2IN2O2/c10-9(11)8-5(2-7(15)16)6(12)1-4(3-13)14-8/h1,9H,2-3,13H2,(H,15,16)

- InChIKey: ZPSBPQWPAZYANV-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(CN)N=C(C(F)F)C=1CC(=O)O

計算された属性

- せいみつぶんしりょう: 341.96768 g/mol

- どういたいしつりょう: 341.96768 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2

- ぶんしりょう: 342.08

- 疎水性パラメータ計算基準値(XlogP): -1.8

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022751-250mg |

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |

1805541-48-3 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029022751-500mg |

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |

1805541-48-3 | 95% | 500mg |

$1,819.80 | 2022-04-01 | |

| Alichem | A029022751-1g |

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |

1805541-48-3 | 95% | 1g |

$3,097.65 | 2022-04-01 |

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

1805541-48-3 (6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量